

Check Availability & Pricing

# **Antifungal properties of Pseudolaroside B**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Pseudolaroside B |           |
| Cat. No.:            | B15596370        | Get Quote |

An In-depth Technical Guide to the Antifungal Properties of Pseudolaric Acid B

Disclaimer: The following technical guide focuses on Pseudolaric Acid B, a compound extensively studied for its antifungal properties and isolated from Pseudolarix kaempferi. While the initial query mentioned "**Pseudolaroside B**," the overwhelming body of scientific literature on antifungal activity points to Pseudolaric Acid B.

### Introduction

Pseudolaric Acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi, a plant utilized in traditional Chinese medicine for treating fungal infections.[1][2] Extensive research has identified PAB as a potent antifungal agent with a broad spectrum of activity against various human and plant pathogenic fungi.[1][2] Its efficacy extends to drug-resistant fungal strains and biofilms, making it a compound of significant interest for the development of new antifungal therapies.[3][4] PAB not only exhibits direct fungicidal or fungistatic effects but also demonstrates synergistic activity when combined with conventional antifungal drugs like fluconazole.[3][5] This guide provides a comprehensive overview of the antifungal properties of Pseudolaric Acid B, detailing its activity spectrum, mechanism of action, in vivo efficacy, and the experimental protocols used for its evaluation.

# **Antifungal Spectrum and Potency**

Pseudolaric Acid B has demonstrated significant inhibitory activity against a wide range of fungal species. Its potency, often measured by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), is comparable to established antifungal agents like Amphotericin B for certain species.[1]



### In Vitro Susceptibility Data

The in vitro antifungal activity of PAB against various fungal isolates is summarized below. PAB shows consistent activity against both fluconazole-susceptible (FLC-S) and fluconazole-resistant (FLC-R) strains, suggesting a mechanism of action distinct from azole drugs.[3]

| Fungal<br>Species              | Strain Type                        | MIC Range<br>(μg/mL)            | EC50 (µg/mL) | Reference |
|--------------------------------|------------------------------------|---------------------------------|--------------|-----------|
| Candida<br>tropicalis          | FLC-Susceptible<br>& FLC-Resistant | 8 - 16                          | -            | [3]       |
| Candida albicans               | FLC-Susceptible<br>& FLC-Resistant | 0.5 - >64 (PAB<br>alone)        | -            | [5]       |
| Candida spp.                   | Not Specified                      | Comparable to<br>Amphotericin B | -            | [1]       |
| Torulopsis<br>petrophilum      | Not Specified                      | Comparable to<br>Amphotericin B | -            | [1]       |
| Trichophyton<br>mentagrophytes | Not Specified                      | Active                          | -            | [1]       |
| Microsporum<br>gypseum         | Not Specified                      | Active                          | -            | [1]       |
| Colletotrichum gloeosporioides | Plant Pathogen                     | -                               | 1.07         | [2]       |
| Aspergillus<br>fumigatus       | Not Specified                      | Dose-dependent inhibition       | -            | [6]       |

## **Synergistic Antifungal Effects**

A key attribute of PAB is its ability to act synergistically with azole antifungals, particularly fluconazole, against resistant Candida species. This synergy significantly reduces the MIC of fluconazole, restoring its efficacy against resistant strains. The Fractional Inhibitory Concentration Index (FICI) is used to quantify these interactions, with a value of  $\leq 0.5$  indicating synergy.[3][5]



| Fungal<br>Species     | Strain Type                          | PAB<br>Concentrati<br>on (µg/mL) | FLC MIC<br>Reduction | FICI Range                    | Reference |
|-----------------------|--------------------------------------|----------------------------------|----------------------|-------------------------------|-----------|
| Candida<br>tropicalis | FLC-<br>Resistant (13<br>isolates)   | 0.5                              | Up to 128-<br>fold   | 0.070 - 0.375                 | [3]       |
| Candida<br>albicans   | FLC-<br>Resistant (22<br>isolates)   | 0.5 - 4                          | Not specified        | 0.02 - 0.13                   | [5]       |
| Candida<br>albicans   | FLC-<br>Susceptible<br>(12 isolates) | 0.5 - 4                          | Not specified        | 0.25 - 0.5 (in<br>2 isolates) | [5]       |

Furthermore, the combination of PAB and fluconazole has proven highly effective against both the formation and maturation of C. tropicalis biofilms, achieving over 80% elimination.[3][4]

### **Mechanism of Action**

The antifungal mechanism of Pseudolaric Acid B is multifaceted, involving disruption of the fungal cell structure and inhibition of essential biosynthetic pathways. Unlike azoles, which target ergosterol synthesis, PAB's primary targets appear to be the cell wall and underlying cellular integrity.

### **Morphological Damage to Fungal Cells**

Scanning electron microscopy (SEM) studies have revealed that PAB inflicts severe damage to fungal cell morphology.[2][3] Observed effects include:

- Inhibition of spore germination and mycelial formation.[2][3]
- Destruction of cell integrity, leading to deformation, swelling, and collapse.[3][4]
- Perforation of the outer membrane.[4]
- Abnormal growth of mycelial apexes with multiple ramifications.[2]



These morphological changes are suggestive of interference with the cytoskeleton, possibly through mechanisms similar to microtubule inhibitors.[3]

## Inhibition of (1,3)-β-D-Glucan Synthesis

A specific molecular target of PAB has been identified in Aspergillus fumigatus. Molecular docking and RT-PCR analyses indicate that PAB interacts with and inhibits Rho1, a small GTPase that is a crucial regulatory subunit of the (1,3)- $\beta$ -D-glucan synthase complex.[6] This enzyme is responsible for synthesizing (1,3)- $\beta$ -D-glucan, a primary structural component of the fungal cell wall.[6][7] By inhibiting Rho1, PAB disrupts cell wall biosynthesis, leading to a loss of structural integrity and subsequent cell death.



Click to download full resolution via product page

Caption: Proposed mechanism of PAB via inhibition of the Rho1-mediated cell wall synthesis pathway.

### **Anti-inflammatory Effects in Fungal Infections**

In the context of fungal keratitis caused by A. fumigatus, PAB also exhibits potent anti-inflammatory properties. It reduces the host's inflammatory response by suppressing the expression of key signaling molecules and cytokines, such as Mincle, p-Syk, TNF-α, and MIP2. [6] PAB was also shown to promote a shift from pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages.[6]



# **In Vivo Efficacy**

The antifungal activity of PAB observed in vitro has been validated in several in vivo models, demonstrating its therapeutic potential.

| In Vivo Model                      | Fungal Pathogen                   | Key Findings                                                                                                                                        | Reference |
|------------------------------------|-----------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Murine Disseminated<br>Candidiasis | Candida spp.                      | Intravenous PAB significantly reduced fungal CFU counts in organs and increased survival time compared to vehicle control.                          | [1]       |
| Murine Fungal<br>Keratitis         | Aspergillus fumigatus             | Topical PAB treatment reduced clinical scores, fungal load, and corneal macrophage infiltration.                                                    | [6]       |
| Postharvest<br>Anthracnose         | Colletotrichum<br>gloeosporioides | Dipping mango fruit in 100 µg/mL PAB was more effective at suppressing disease than the commercial fungicide carbendazim at the same concentration. | [2]       |

# **Experimental Protocols**

This section details the methodologies for key experiments used to evaluate the antifungal properties of Pseudolaric Acid B.

### **Broth Microdilution Assay for MIC Determination**



This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]

#### Methodology:

- Fungal Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the
  turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x
  10<sup>6</sup> CFU/mL. This suspension is further diluted in RPMI 1640 medium to achieve a final
  inoculum concentration of 0.5-2.5 x 10<sup>3</sup> CFU/mL.
- Drug Dilution: A stock solution of PAB is serially diluted two-fold across the wells of a 96-well microtiter plate using RPMI 1640 medium.
- Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included. The plate is incubated at 35-37°C for 24-48 hours.[3]
- Endpoint Determination: The MIC is determined as the lowest concentration of PAB that causes a complete inhibition of visible growth (for PAB) or a significant (≥50%) reduction in turbidity compared to the growth control for other agents.[3][10]



#### Click to download full resolution via product page

Caption: Workflow for the broth microdilution assay to determine Minimum Inhibitory Concentration (MIC).



## **Checkerboard Assay for Synergy Testing**

The checkerboard microdilution method is employed to assess the interaction between two antimicrobial agents.[5][11]

#### Methodology:

- Plate Setup: In a 96-well plate, PAB is serially diluted horizontally, while the second drug (e.g., fluconazole) is serially diluted vertically. This creates a matrix of wells with varying concentrations of both drugs.
- Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension as described for the MIC assay. The plate is incubated under the same conditions.
- Data Analysis: After incubation, the plate is read to identify the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:
  - FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[12]
- Interpretation:

Synergy: FICI ≤ 0.5

Indifference: 0.5 < FICI ≤ 4.0</li>

Antagonism: FICI > 4.0[11]





Click to download full resolution via product page

Caption: Experimental workflow for the checkerboard assay to evaluate drug synergy.

# **Biofilm Inhibition XTT Reduction Assay**

This colorimetric assay quantifies the metabolic activity of fungal biofilms, serving as an indicator of biofilm viability after treatment.[3]



#### Methodology:

- Biofilm Formation: A standardized fungal suspension is added to the wells of a flat-bottom 96-well plate and incubated for a specific period (e.g., 24-48 hours) to allow for biofilm formation.
- Treatment: The supernatant is removed, and the biofilms are washed with PBS. Medium containing various concentrations of PAB (and/or fluconazole) is then added to the wells. The plate is incubated for another 24 hours.
- XTT Staining: After treatment, the wells are washed again. An XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution, combined with an electron-coupling agent like menadione, is added to each well.
- Incubation and Reading: The plate is incubated in the dark for 2-3 hours. Metabolically active cells reduce the XTT tetrazolium salt to a water-soluble formazan product, resulting in a color change. The absorbance is then measured spectrophotometrically (e.g., at 490 nm).
- Quantification: The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.

### Conclusion

Pseudolaric Acid B is a promising natural antifungal compound with a compelling profile. Its broad-spectrum activity, efficacy against drug-resistant strains and biofilms, and potent synergy with existing azole drugs highlight its potential to address the growing challenge of antifungal resistance.[3][4][5] The unique mechanism of action, involving the disruption of cell wall integrity through the inhibition of the Rho1 pathway, presents a novel target for antifungal drug development.[6] Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of Pseudolaric Acid B and its derivatives as next-generation antifungal agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Antifungal evaluation of pseudolaric acid B, a major constituent of Pseudolarix kaempferi PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal activity of compounds extracted from Cortex Pseudolaricis against Colletotrichum gloeosporioides PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro synergy of pseudolaric acid B and fluconazole against clinical isolates of Candida albicans PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudolaric Acid B Ameliorates Fungal Keratitis Progression by Suppressing Inflammation and Reducing Fungal Load PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fungal cell wall: An underexploited target for antifungal therapies PMC [pmc.ncbi.nlm.nih.gov]
- 8. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 9. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Antifungal Susceptibility Testing PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic and antagonistic effects of immunomodulatory drugs on the action of antifungals against Candida glabrata and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Antifungal properties of Pseudolaroside B].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15596370#antifungal-properties-of-pseudolaroside-b]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com